![molecular formula C15H11Cl2N3O2S B11540597 3-{[(3,4-dichlorophenyl)amino]methyl}-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11540597.png)
3-{[(3,4-dichlorophenyl)amino]methyl}-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with formaldehyde to form an intermediate, which is then reacted with 4-hydroxybenzohydrazide. This intermediate undergoes cyclization in the presence of a suitable catalyst to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory and anticancer agent.
Biology: It has been used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has similar structural features but differs in its biological activity and applications.
3,4-Dichlorophenethylamine: Another related compound, which is used in different chemical reactions and has distinct properties.
Uniqueness
What sets 3-{[(3,4-DICHLOROPHENYL)AMINO]METHYL}-5-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE apart is its unique combination of a dichlorophenyl group and an oxadiazole ring, which imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H11Cl2N3O2S |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-[(3,4-dichloroanilino)methyl]-5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-12-6-3-10(7-13(12)17)18-8-20-15(23)22-14(19-20)9-1-4-11(21)5-2-9/h1-7,18,21H,8H2 |
InChI Key |
SUVZGHVKRLBLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=S)O2)CNC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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